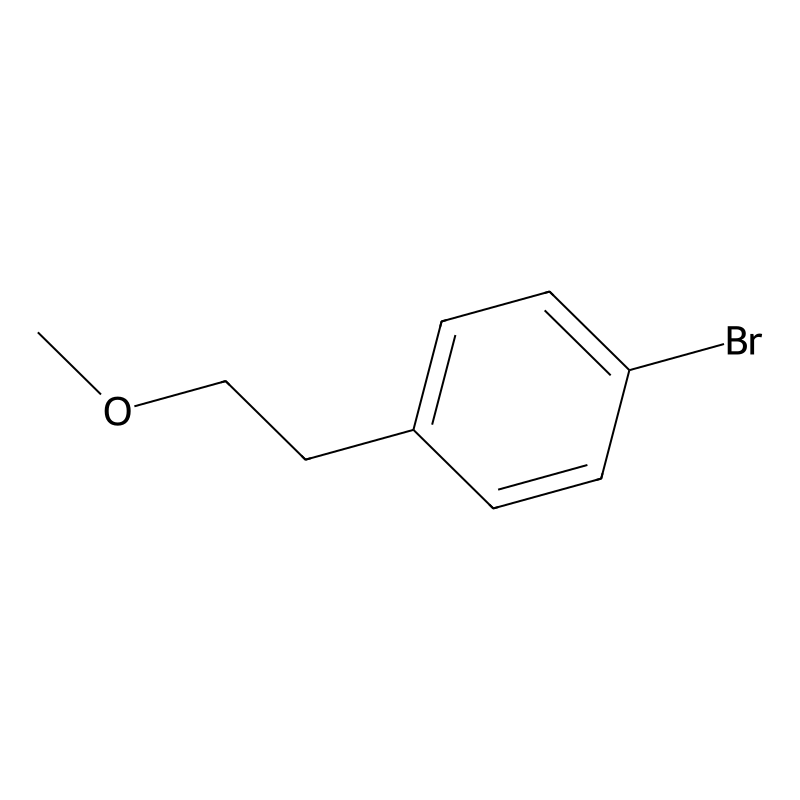

1-Bromo-4-(2-methoxyethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application of α-bromination reaction on acetophenone derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry.

Methods of Application or Experimental Procedures: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent.

Results or Outcomes: Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students.

1-Bromo-4-(2-methoxyethyl)benzene is an organic compound with the molecular formula CHBrO and a molecular weight of 215.09 g/mol. This compound features a bromine atom and a methoxyethyl group attached to a benzene ring, making it a derivative of substituted aromatic compounds. Its structure allows for various chemical transformations and applications in organic synthesis and material science .

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as sodium methoxide or potassium tert-butoxide, leading to the formation of various derivatives .

- Oxidation Reactions: It can be oxidized to produce benzoic acid derivatives using reagents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The compound can also undergo reduction, yielding alcohols or alkanes when treated with reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight its versatility as an intermediate in organic synthesis.

The biological activity of 1-Bromo-4-(2-methoxyethyl)benzene has been the subject of research, particularly regarding its potential interactions with biological systems. It is known to participate in free radical bromination reactions, which can affect cellular processes such as enzyme activity and gene expression. The compound's lipophilic nature suggests it may influence metabolic pathways and cellular signaling mechanisms . Additionally, its effects on various cell types indicate potential applications in drug discovery and development.

1-Bromo-4-(2-methoxyethyl)benzene can be synthesized through several methods:

- Bromination of 4-(2-methoxyethyl)benzene: This method involves treating 4-(2-methoxyethyl)benzene with bromine or a brominating agent in an organic solvent like dichloromethane, often using a catalyst such as iron(III) bromide to facilitate the reaction under controlled conditions .

- Industrial Synthesis: In industrial settings, continuous flow reactors may be employed for large-scale production, optimizing conditions for yield and purity while minimizing side reactions .

This compound has several notable applications:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

- Material Science: It is utilized in developing new materials with specific properties, such as polymers and resins.

- Biological Research: As a building block for biologically active compounds, it plays a role in drug discovery efforts .

Research into the interactions of 1-Bromo-4-(2-methoxyethyl)benzene with biological molecules has revealed its potential effects on enzyme activity and metabolic pathways. The compound's ability to participate in free radical reactions allows it to interact with various nucleophiles, influencing cellular processes. Its pharmacokinetics suggest that it may accumulate in biological systems due to its lipophilicity, which could impact its efficacy and safety profiles in therapeutic applications .

Several compounds share structural similarities with 1-Bromo-4-(2-methoxyethyl)benzene, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Bromo-2-methoxybenzene | Methoxy group ortho to bromine | Different reactivity due to ortho substitution pattern |

| 1-Bromo-4-(2-methoxyethoxy)benzene | Additional ethoxy group | Increased hydrophilicity compared to the target compound |

| 2-Bromoethyl methyl ether | Used as a starting reagent | Serves as a precursor in synthesis processes |

The uniqueness of 1-Bromo-4-(2-methoxyethyl)benzene lies in its specific substitution pattern that imparts distinct reactivity compared to its analogs. The combination of both bromine and methoxyethyl groups facilitates versatile chemical transformations applicable across various fields.

The electrophilic aromatic substitution reactions of 1-bromo-4-(2-methoxyethyl)benzene proceed through the characteristic two-step mechanism involving σ-complex formation followed by deprotonation. The compound exhibits typical behavior of para-disubstituted benzene derivatives, where the electronic effects of both the bromine atom and the methoxyethyl group influence the reaction pathways [1] [2].

The bromine substituent acts as a weak deactivating group due to its electronegativity, which withdraws electron density from the aromatic ring through inductive effects. This deactivation manifests in reduced reaction rates compared to unsubstituted benzene, with aryl bromides typically showing relative rates of approximately 0.030 in electrophilic aromatic substitution reactions [3]. The electronic withdrawal by bromine makes the intermediate σ-complex less stable, thereby increasing the activation energy for the first step of the mechanism [4].

Conversely, the methoxyethyl group (-CH₂CH₂OCH₃) functions as a weakly activating substituent through its electron-donating character. The alkyl chain provides modest electron donation through hyperconjugation, while the terminal methoxy group contributes additional electron density through both inductive and weak resonance effects [3]. This electronic contribution partially compensates for the deactivating influence of the bromine atom.

The regioselectivity of electrophilic aromatic substitution in 1-bromo-4-(2-methoxyethyl)benzene is governed by the directing effects of both substituents. The bromine atom directs incoming electrophiles to the ortho and para positions relative to itself, while the methoxyethyl group exhibits similar ortho/para-directing behavior. Given the para-disubstituted nature of the starting material, the available positions for further substitution are limited to the two remaining ortho positions and the two meta positions relative to the existing substituents [4] [3].

Mechanistic Considerations for Nitration:

The nitration of 1-bromo-4-(2-methoxyethyl)benzene follows the standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺) generated from the interaction of nitric acid and sulfuric acid attacks the aromatic ring, forming a Wheland intermediate (σ-complex). The stability of this intermediate depends on the electronic environment created by the existing substituents [2] [5].

Mechanistic Considerations for Halogenation:

Halogenation reactions proceed through electrophilic attack by molecular halogens or their derivatives. The bromine atom in 1-bromo-4-(2-methoxyethyl)benzene influences the reaction kinetics through its electron-withdrawing properties, while the methoxyethyl group provides electron density that facilitates the formation of the σ-complex intermediate [6] [5].

Radical-Mediated Reaction Mechanisms

The radical-mediated reactions of 1-bromo-4-(2-methoxyethyl)benzene encompass several distinct mechanistic pathways, with the carbon-bromine bond serving as a crucial reactive site for radical generation. The bond dissociation energy of the aryl-bromine bond (approximately 280-290 kJ/mol) makes it amenable to homolytic cleavage under appropriate conditions [7] [8].

Aryl Radical Formation:

The generation of aryl radicals from 1-bromo-4-(2-methoxyethyl)benzene can be accomplished through multiple pathways. Photochemical activation using visible light in the presence of suitable photosensitizers enables single-electron transfer processes that result in bromine atom abstraction. This mechanism has been demonstrated for various aryl bromides, with rate constants approaching the diffusion limit under optimal conditions [7] [8].

Pulse radiolysis studies have revealed that aryl radicals generated from brominated aromatics react rapidly with molecular oxygen, forming arylperoxyl radicals with characteristic absorption spectra in the 490-600 nm range. For para-substituted systems similar to 1-bromo-4-(2-methoxyethyl)benzene, the rate constant for oxygen addition approaches 2.5 × 10⁹ dm³ mol⁻¹ s⁻¹ [8].

Hydrogen Abstraction Reactions:

Aryl radicals derived from 1-bromo-4-(2-methoxyethyl)benzene undergo hydrogen abstraction reactions with various substrates. The reactivity follows the order: tertiary alcohols > secondary alcohols > primary alcohols > methanol. Representative rate constants for hydrogen abstraction by similar para-substituted aryl radicals include:

- 2-Propanol: 1.1 × 10⁷ dm³ mol⁻¹ s⁻¹

- Ethanol: 5.8 × 10⁶ dm³ mol⁻¹ s⁻¹

- Methanol: 1.1 × 10⁶ dm³ mol⁻¹ s⁻¹

- Butanol: 5.2 × 10⁵ dm³ mol⁻¹ s⁻¹ [8]

Benzylic Radical Formation:

The methoxyethyl substituent in 1-bromo-4-(2-methoxyethyl)benzene contains benzylic positions that are susceptible to radical attack. Under high-temperature conditions (>400°C), molecular bromine can abstract hydrogen atoms from the benzylic carbon adjacent to the aromatic ring, forming resonance-stabilized benzylic radicals. This process follows the typical radical chain mechanism involving initiation, propagation, and termination steps [9] [10].

Photoredox Catalysis:

Recent developments in photoredox catalysis have enabled the generation of aryl radicals from 1-bromo-4-(2-methoxyethyl)benzene under mild conditions. The mechanism involves excitation of suitable photocatalysts (such as iridium or ruthenium complexes) followed by single-electron transfer to the aryl bromide. The resulting aryl radical can then participate in various coupling reactions with suitable radical acceptors [7] [11].

Palladium-Catalyzed Cross-Coupling Kinetics

The palladium-catalyzed cross-coupling reactions of 1-bromo-4-(2-methoxyethyl)benzene proceed through the well-established three-step catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. The kinetics of these transformations are influenced by the electronic properties of the substituents and the specific reaction conditions employed [12] [13].

Oxidative Addition Kinetics:

The oxidative addition of 1-bromo-4-(2-methoxyethyl)benzene to palladium(0) complexes represents the rate-determining step in most cross-coupling reactions. The electronic effects of the substituents significantly influence this process. The electron-withdrawing bromine atom facilitates oxidative addition by increasing the electrophilicity of the carbon-bromine bond, while the electron-donating methoxyethyl group provides a counterbalancing effect [12] [14].

Kinetic studies of aryl bromide oxidative addition have revealed that the reaction follows second-order kinetics, first-order in both palladium catalyst and aryl bromide. The rate constant typically ranges from 10⁻³ to 10⁻¹ M⁻¹ s⁻¹ at 80°C, depending on the specific ligand environment and solvent system [15].

Suzuki-Miyaura Coupling Kinetics:

The Suzuki-Miyaura coupling of 1-bromo-4-(2-methoxyethyl)benzene with organoboron compounds proceeds with excellent efficiency under standard conditions. The reaction typically requires 2-5 mol% palladium catalyst, 2-3 equivalents of base (commonly K₂CO₃ or Cs₂CO₃), and temperatures of 80-100°C [13] [16].

Kinetic parameters for Suzuki coupling of similar aryl bromides indicate activation energies in the range of 60-80 kJ/mol, with the electronic nature of the substituents affecting both the pre-exponential factor and the activation energy. The methoxyethyl group, being electron-donating, slightly increases the activation energy compared to simple aryl bromides [17].

Heck Reaction Kinetics:

The Heck coupling of 1-bromo-4-(2-methoxyethyl)benzene with alkenes exhibits interesting kinetic behavior. The reaction rate shows minimal dependence on the electronic nature of the aryl bromide, with both electron-rich and electron-poor substrates reacting at similar rates. This observation suggests that the oxidative addition step is not significantly rate-limiting under optimal conditions [18] [19].

Experimental kinetic studies have demonstrated that the Heck reaction can be performed with catalyst loadings as low as 0.01 mol%, achieving high turnover numbers (TON > 10,000) and turnover frequencies (TOF > 1,000 h⁻¹) at 80°C [19].

Stille Coupling Kinetics:

The Stille coupling of 1-bromo-4-(2-methoxyethyl)benzene with organotin reagents proceeds through a similar mechanism but with different kinetic characteristics. The transmetalation step in Stille coupling is generally faster than in Suzuki coupling, leading to higher overall reaction rates. However, the requirement for elevated temperatures (100-120°C) and the toxicity of organotin reagents limit its practical applications [13] [16].

Catalyst Loading Effects:

The relationship between catalyst loading and reaction rate in palladium-catalyzed cross-coupling reactions of 1-bromo-4-(2-methoxyethyl)benzene follows complex kinetics. At low catalyst concentrations (<1 mol%), the reaction rate is directly proportional to catalyst loading. At higher concentrations, the rate dependence becomes less pronounced due to catalyst aggregation and side reactions [15].

Hammett Analysis of Electronic Effects

The Hammett analysis provides a quantitative framework for understanding the electronic effects of substituents on the reaction rates and equilibria involving 1-bromo-4-(2-methoxyethyl)benzene. The linear free-energy relationship expressed by the Hammett equation enables the correlation of reaction rates with substituent electronic parameters [20] [21].

Hammett Equation Application:

The Hammett equation for kinetic studies is expressed as:

$$ \log\left(\frac{k}{k_0}\right) = \rho\sigma $$

Where k is the rate constant for the substituted compound, k₀ is the rate constant for the reference compound (typically benzene), ρ is the reaction constant, and σ is the substituent constant [20] [22].

Substituent Constant Values:

For 1-bromo-4-(2-methoxyethyl)benzene, the electronic effects must be evaluated considering both substituents. The bromine substituent has well-established Hammett constants: σpara = +0.23 and σmeta = +0.39, indicating electron-withdrawing behavior through inductive effects [20] [23].

The methoxyethyl group (-CH₂CH₂OCH₃) exhibits electron-donating characteristics. While specific Hammett constants for this exact substituent are not extensively tabulated, the electronic effect can be estimated by considering the constituent parts. The alkyl chain contributes negative σ values (approximately -0.10 to -0.15), while the terminal methoxy group provides additional electron donation [24] [23].

Reaction Constant (ρ) Values:

Different reaction types exhibit characteristic ρ values that reflect the sensitivity of the reaction to electronic effects:

- Electrophilic aromatic substitution: ρ = -6 to -12 (negative values indicate that electron-donating groups accelerate the reaction)

- Nucleophilic aromatic substitution: ρ = +2 to +4 (positive values indicate that electron-withdrawing groups accelerate the reaction)

- Radical reactions: ρ ≈ 0 to ±2 (small values indicate minimal sensitivity to electronic effects) [20] [22]

Electronic Effect Quantification:

The combined electronic effect of both substituents in 1-bromo-4-(2-methoxyethyl)benzene can be approximated using additivity principles. The net substituent constant (σ_net) is approximately:

σnet ≈ σBr + σ_methoxyethyl ≈ +0.23 + (-0.12) ≈ +0.11

This positive value indicates that the compound is slightly electron-deficient compared to benzene, with the electron-withdrawing effect of bromine dominating over the electron-donating effect of the methoxyethyl group [24] [22].

Kinetic Correlations:

The Hammett analysis reveals important trends in the reactivity of 1-bromo-4-(2-methoxyethyl)benzene:

Electrophilic aromatic substitution reactions proceed more slowly than with benzene due to the net electron-withdrawing effect (log(k/k₀) ≈ -0.11ρ < 0)

Nucleophilic aromatic substitution reactions are enhanced compared to benzene due to the electron-withdrawing influence (log(k/k₀) ≈ +0.11ρ > 0)

Palladium-catalyzed cross-coupling reactions show minimal sensitivity to electronic effects, with ρ values typically ranging from -1 to +1 [25] [26]

Temperature Dependence:

The temperature dependence of electronic effects can be analyzed through the relationship between Hammett parameters and activation energies. The activation energy difference (ΔE_a) between the substituted and reference compounds is related to the Hammett parameters by:

ΔE_a = -2.303RT₀ρσ

Where T₀ is the reference temperature. This relationship enables the prediction of reaction rates at different temperatures based on electronic effects [25] [26].

Solvent Effects: